2-氯腺苷单磷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

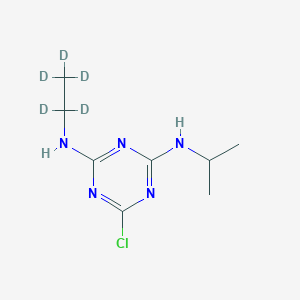

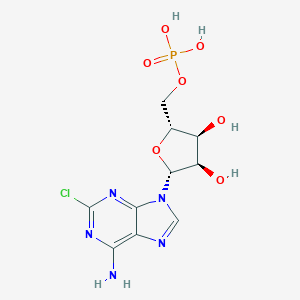

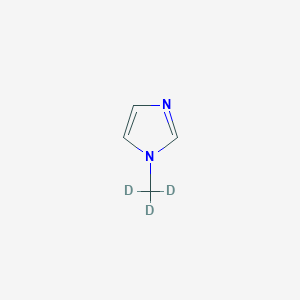

2-Chloro-adenosine monophosphate, also known as 2-Chloro-adenosine monophosphate, is a useful research compound. Its molecular formula is C₂₂H₄₃ClN₇O₇P and its molecular weight is 381.67 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Chloro-adenosine monophosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-adenosine monophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-adenosine monophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

腺苷单磷酸活化蛋白激酶 (AMPK) 的激活

2-氯腺苷单磷酸可以激活 AMPK,AMPK 是一种在能量代谢中起关键作用的蛋白激酶 . 这种激活已被用于针对 II 型糖尿病及相关疾病的药物开发 .

线粒体自噬诱导

该化合物可以诱导线粒体自噬,即对受损或老化线粒体的选择性降解 . 此过程对于维持细胞稳态和解决包括神经退行性疾病在内的各种人类疾病至关重要 .

线粒体功能障碍的改善

2-氯腺苷单磷酸可以改善 PINK1 基因敲除小鼠胚胎成纤维细胞中的线粒体功能障碍 . 这表明它可被用作神经退行性疾病(包括帕金森病)的治疗方法 .

神经保护

腺苷作为一种内源性神经保护剂,广泛分布,尤其是在中枢神经系统 (CNS) 中含量丰富 . 在生理条件下,腺苷在细胞内和细胞外的浓度很低,但在应激反应下会显著升高 .

作用机制

Target of Action

2-Chloro-adenosine monophosphate, also known as cladribine or 2-chloro-2ʹ‑deoxyadenosine, is a synthetic adenosine analogue . Its primary targets are B and T lymphocytes . It is activated in these cells when it is phosphorylated by deoxycytidine kinase . The drug remains active and preferentially depletes these cells, leaving other cell types unaffected .

Mode of Action

The compound interacts with its targets by being phosphorylated to its active form, cladribine monophosphate (Cd-AMP, 2-chlorodeoxyadenosine monophosphate), by deoxycytidine kinase and mitochondrial deoxyguanosine kinase in lymphocytes . The triphosphorylated active form is cytotoxic, resistant to breakdown by adenosine deaminase, and disrupts DNA synthesis and repair, thereby inducing apoptosis .

Biochemical Pathways

The compound affects the pyrimidine metabolic pathway . UMP degradation occurs through the action of 5′-nucleotidases and uridine phosphorylases 1 and 2, which transform UMP into uridine and uridine into uracil, respectively . It also plays a role in the initiation of protein synthesis .

Pharmacokinetics

Cladribine is a prodrug that is phosphorylated to its active form by deoxycytidine kinase and mitochondrial deoxyguanosine kinase in lymphocytes

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of DNA synthesis and repair, leading to apoptosis . It induces poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme, that exhausts the intracellular levels of nicotinamide adenine dinucleotide (NAD) and adenosine triphosphate (ATP), thereby causing apoptotic cell death .

Action Environment

The action, efficacy, and stability of 2-Chloro-adenosine monophosphate can be influenced by environmental factors such as hypoxia . Adenosine and hypoxia both lead to immunosuppression during inflammation and tumor pathogenesis .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXRIUZMLRLFKP-UUOKFMHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN5O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21466-01-3 |

Source

|

| Record name | 2-Chloro-AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021466013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)